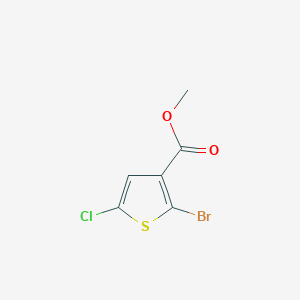
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- is an organic compound with a complex structure. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four cyclohexylamino groups attached to the anthracenedione core, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- typically involves the reaction of 9,10-anthraquinone with cyclohexylamine under specific conditions. The process generally includes the following steps:
Nitration: 9,10-Anthraquinone is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclohexylation: The amino groups are subsequently reacted with cyclohexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The cyclohexylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the cyclohexylamino groups.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-butylphenyl)amino-
- 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-methylphenyl)amino-
- 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-ethoxyphenyl)amino-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- is unique due to the presence of cyclohexylamino groups, which impart distinct steric and electronic properties
Propiedades
Número CAS |
28634-38-0 |
|---|---|
Fórmula molecular |
C38H52N4O2 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
1,4,5,8-tetrakis(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C38H52N4O2/c43-37-33-29(39-25-13-5-1-6-14-25)21-22-30(40-26-15-7-2-8-16-26)34(33)38(44)36-32(42-28-19-11-4-12-20-28)24-23-31(35(36)37)41-27-17-9-3-10-18-27/h21-28,39-42H,1-20H2 |
Clave InChI |
DHYWINPMPQWEJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C=CC(=C5C3=O)NC6CCCCC6)NC7CCCCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


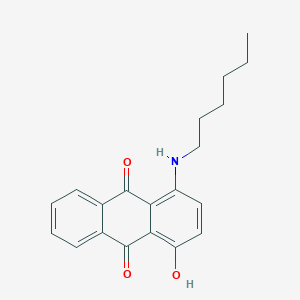
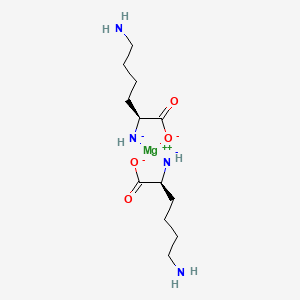
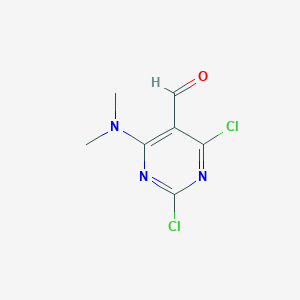
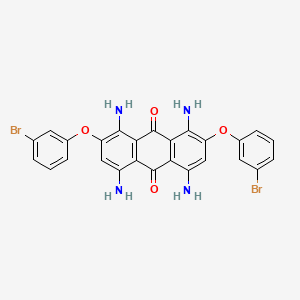


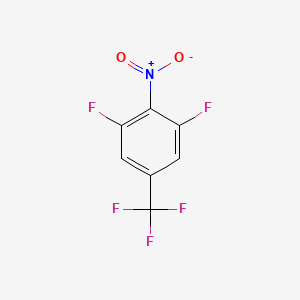

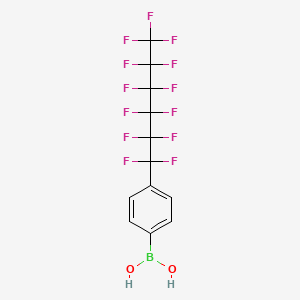
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)

